(5-Chloro-2-hydroxyphenyl)(3-fluorophenyl)methanone
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Overview
Description
(5-Chloro-2-hydroxyphenyl)(3-fluorophenyl)methanone: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 3-position on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-hydroxyphenyl)(3-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-chloro-2-hydroxybenzoyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product. The reaction mixture is typically quenched with water, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxyl group yields a ketone.
- Reduction of the carbonyl group yields an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials, such as UV absorbers and photoinitiators.
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(phenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(2-fluorophenyl)methanone
Uniqueness:
- The presence of both chlorine and fluorine atoms in (5-Chloro-2-hydroxyphenyl)(3-fluorophenyl)methanone imparts unique electronic properties, making it distinct from other benzophenone derivatives.
- The specific positions of the substituents influence the compound’s reactivity and interactions with molecular targets, providing unique applications in various fields.
Properties
CAS No. |
62433-31-2 |
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Molecular Formula |
C13H8ClFO2 |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-12(16)11(7-9)13(17)8-2-1-3-10(15)6-8/h1-7,16H |
InChI Key |
IQSSADJFGQRTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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